1-Allyltheobromine

Vue d'ensemble

Description

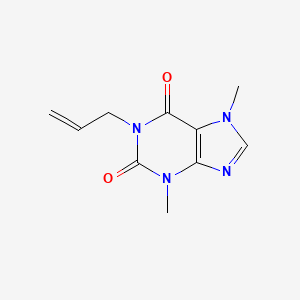

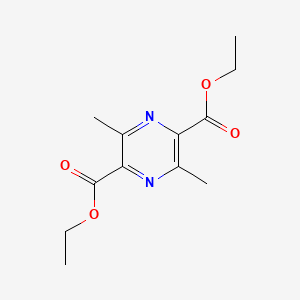

1-Allyl-3,7-diméthyl-3,7-dihydro-purine-2,6-dione est un composé chimique appartenant à la famille des purines. Il est structurellement apparenté aux dérivés de la xanthine et est connu pour ses diverses activités biologiques.

Mécanisme D'action

Target of Action

1-Allyltheobromine, also known as Allyltheobromine, is a derivative of theobromine . Theobromine is a xanthine alkaloid that is used as a bronchodilator and as a vasodilator . It has a weaker diuretic activity than theophylline and is also a less powerful stimulant of smooth muscle . The primary targets of theobromine are medullary, vagal, vasomotor, and respiratory centers .

Mode of Action

Theobromine stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate . This action was previously believed to be due primarily to increased intracellular cyclic 3′,5′-adenosine monophosphate (cyclic AMP) following inhibition of phosphodiesterase, the enzyme that degrades cyclic AMP . It is now thought that xanthines such as caffeine and theobromine act as antagonists at adenosine-receptors within the plasma membrane of virtually every cell . As adenosine acts as an autocoid, inhibiting the release of neurotransmitters from presynaptic sites but augmenting the actions of norepinephrine or angiotensin, antagonism of adenosine receptors promotes neurotransmitter release .

Biochemical Pathways

Theobromine, and by extension this compound, can exert influence on many biochemical pathways involved in organism homeostasis . These include free radical scavenger action, oxidoreductase inhibition, membrane permeability inhibition, and lipid peroxidase inhibition .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s predicted properties suggest it has a boiling point of 431.8±47.0 °C at 760 mmHg, a vapor pressure of 0.0±1.0 mmHg at 25°C, and a water solubility at 25 deg C (mg/L): 4783 . These properties may impact the bioavailability of this compound.

Result of Action

Given its similarity to theobromine, it may share some of theobromine’s effects, such as vasodilation, diuresis, and stimulation of the heart .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the nature of the halogen and the initial theobromine can lead to the formation of the adducts at the double bond, oxazolopurines, or complex compounds .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 1-Allyltheobromine are not fully understood due to limited research. It is known that theobromine, a related compound, interacts with various biomolecules. Theobromine’s main mechanisms of action are inhibition of phosphodiesterases and blockade of adenosine receptors

Cellular Effects

Theobromine has been shown to have various effects on cells, including influencing cell function through impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Theobromine, a related compound, stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate

Metabolic Pathways

Theobromine is metabolized in the liver into xanthine and subsequently into methyluric acid

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : 1-Allyl-3,7-diméthyl-3,7-dihydro-purine-2,6-dione peut être synthétisé par plusieurs méthodes. Une approche courante implique l'alkylation de la 3,7-diméthylxanthine avec du bromure d'allyle en présence d'une base comme le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique comme le diméthylformamide à des températures élevées .

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : 1-Allyl-3,7-diméthyl-3,7-dihydro-purine-2,6-dione subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former les dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent produire des dérivés dihydro.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels à des positions spécifiques sur le cycle purine.

Réactifs et conditions courantes :

Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.

Réduction : Hydrogénation catalytique utilisant du palladium sur carbone ou de l'hydrure de lithium et d'aluminium.

Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base comme l'hydrure de sodium.

Principaux produits :

Oxydation : Formation de dérivés oxo.

Réduction : Formation de dérivés dihydro.

Substitution : Introduction de divers groupes alkyle ou acyle.

Applications de la recherche scientifique

1-Allyl-3,7-diméthyl-3,7-dihydro-purine-2,6-dione a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de dérivés de purine plus complexes.

Biologie : Étudié pour ses effets sur les processus cellulaires et l'inhibition enzymatique.

Médecine : Enquête sur les utilisations thérapeutiques potentielles, y compris comme anti-inflammatoire et anti-cancéreux.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certaines réactions chimiques.

Mécanisme d'action

Le mécanisme d'action de 1-Allyl-3,7-diméthyl-3,7-dihydro-purine-2,6-dione implique son interaction avec des cibles moléculaires spécifiques. Il est connu pour inhiber certaines enzymes, telles que les phosphodiestérases, conduisant à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc) dans les cellules. Cette élévation de l'AMPc peut entraîner divers effets physiologiques, notamment la bronchodilatation et la vasodilatation .

Composés similaires :

Théobromine : Un dérivé de la xanthine ayant des propriétés stimulantes et diurétiques similaires.

Théophylline : Un autre dérivé de la xanthine utilisé comme bronchodilatateur.

Unicité : 1-Allyl-3,7-diméthyl-3,7-dihydro-purine-2,6-dione est unique en raison de sa substitution allylique spécifique, qui confère des activités biologiques distinctes et des applications thérapeutiques potentielles. Sa capacité à inhiber sélectivement certaines enzymes et à moduler les processus physiologiques le distingue d'autres composés similaires .

Applications De Recherche Scientifique

1-Allyl-3,7-dimethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

Biology: Studied for its effects on cellular processes and enzyme inhibition.

Medicine: Investigated for potential therapeutic uses, including as an anti-inflammatory and anti-cancer agent.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Comparaison Avec Des Composés Similaires

Theobromine: A xanthine derivative with similar stimulant and diuretic properties.

Theophylline: Another xanthine derivative used as a bronchodilator.

Uniqueness: 1-Allyl-3,7-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific allyl substitution, which imparts distinct biological activities and potential therapeutic applications. Its ability to selectively inhibit certain enzymes and modulate physiological processes sets it apart from other similar compounds .

Propriétés

IUPAC Name |

3,7-dimethyl-1-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFHIKZOEZREBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948141 | |

| Record name | 3,7-Dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2530-99-6 | |

| Record name | 3,7-Dihydro-3,7-dimethyl-1-(2-propen-1-yl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyltheobromine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyltheobromine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ALLYLTHEOBROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JG7O04XYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[hydroxy(phenyl)methyl]butanoate](/img/structure/B3050273.png)

![Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro-](/img/structure/B3050283.png)

![11H-isoindolo[2,1-a]benzimidazole](/img/structure/B3050285.png)